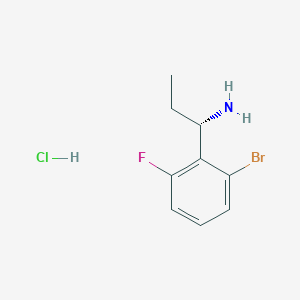
(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride is a chiral amine compound that features a bromine and fluorine substituent on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative that has bromine and fluorine substituents.
Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, often involving chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could replace the bromine or fluorine with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound might be used to study the effects of chiral amines on biological systems, including enzyme interactions and receptor binding.
Medicine
Potential medical applications include the development of new drugs, particularly those targeting neurological conditions, given the presence of the amine group which is common in many neurotransmitters.
Industry
In industry, ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride could be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Bromo-4-fluorophenyl)propan-1-amine hydrochloride
- (S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride
- ®-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride
Uniqueness
The uniqueness of ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine hydrochloride lies in its specific stereochemistry and the presence of both bromine and fluorine substituents, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H12BrClFN |
|---|---|
Molecular Weight |
268.55 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-6-fluorophenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11BrFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
WOIROJAYZFEBNB-QRPNPIFTSA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC=C1Br)F)N.Cl |
Canonical SMILES |
CCC(C1=C(C=CC=C1Br)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


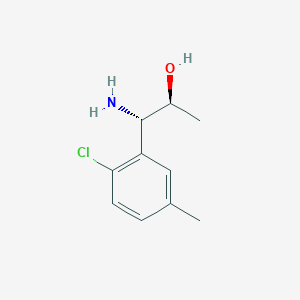
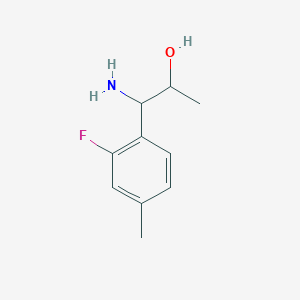
![4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one](/img/structure/B13052286.png)
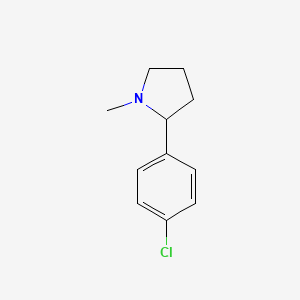
![Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)
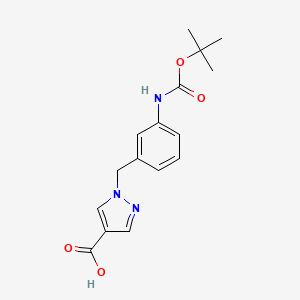
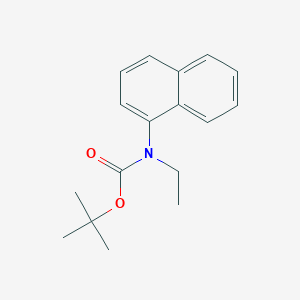
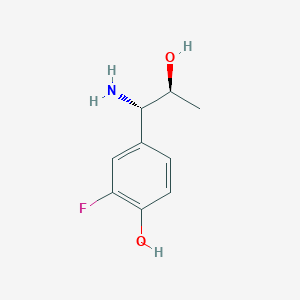
![4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13052327.png)

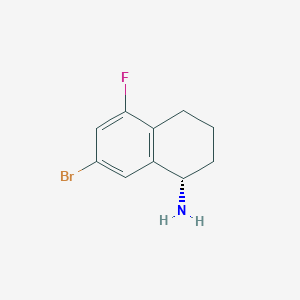
![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate](/img/structure/B13052362.png)
![Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate](/img/structure/B13052366.png)

